N-(3-methoxypropyl)-6-(trifluoromethyl)pyridine-3-carboxamide
CAS No.: 1092346-01-4
Cat. No.: VC4362807
Molecular Formula: C11H13F3N2O2
Molecular Weight: 262.232
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1092346-01-4 |
|---|---|
| Molecular Formula | C11H13F3N2O2 |
| Molecular Weight | 262.232 |
| IUPAC Name | N-(3-methoxypropyl)-6-(trifluoromethyl)pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C11H13F3N2O2/c1-18-6-2-5-15-10(17)8-3-4-9(16-7-8)11(12,13)14/h3-4,7H,2,5-6H2,1H3,(H,15,17) |
| Standard InChI Key | IWXPPCSSEIEDBU-UHFFFAOYSA-N |
| SMILES | COCCCNC(=O)C1=CN=C(C=C1)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
N-(3-Methoxypropyl)-6-(trifluoromethyl)pyridine-3-carboxamide belongs to the pyridinecarboxamide family, featuring a pyridine ring substituted with a trifluoromethyl group at the 6-position and a methoxypropylcarboxamide moiety at the 3-position. The IUPAC name reflects this substitution pattern, while its SMILES notation (COCCCNC(=O)C₁=CN=C(C=C₁)C(F)(F)F) provides a precise structural representation . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1092346-01-4 | |
| Molecular Formula | C₁₁H₁₃F₃N₂O₂ | |
| Molecular Weight | 262.232 g/mol | |
| InChIKey | IWXPPCSSEIEDBU-UHFFFAOYSA-N |
The trifluoromethyl group enhances electronegativity and metabolic stability, while the methoxypropyl chain improves solubility relative to non-polar analogs . X-ray crystallography data for related compounds suggest that the pyridine ring adopts a planar conformation, with the trifluoromethyl group inducing steric hindrance that influences binding interactions .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-(3-methoxypropyl)-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multi-step reactions, as detailed in patents and industrial methodologies . A common approach begins with 4,4,4-trifluoro-3-aminobutanoate, which undergoes cyclization to form dihydropyridinones. Subsequent dehydrogenation and functionalization introduce the carboxamide group .
For example, EP2821398A1 describes a method where:
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Enamine formation: 4,4,4-Trifluoro-3-aminobutanoate reacts with carbonyl compounds to generate enamines.
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Cyclization: The enamine intermediate undergoes thermal cyclization to yield dihydropyridinones.
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Oxidation: Dihydropyridinones are dehydrogenated using catalysts like palladium acetate to form trifluoromethylpyridines .
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Amidation: The pyridine-3-carboxylic acid derivative is coupled with 3-methoxypropylamine via acyl chloride intermediates .
This route avoids mutagenic vinyl ethers, addressing safety concerns in large-scale production . Alternative methods use microwave-assisted synthesis to reduce reaction times, though yields remain moderate (50–65%) .
Industrial Challenges
Industrial production faces hurdles such as:
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Handling fluorinated reagents: Trifluoroacetic anhydride and related compounds require specialized equipment due to corrosivity .
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Purification difficulties: The polar nature of the methoxypropyl group complicates crystallization, often necessitating chromatography.
Physicochemical Properties
Experimental data for this compound are sparse, but inferences from analogs provide insights:
| Property | Value/Description | Source |
|---|---|---|
| Solubility | Moderate in DMSO, low in H₂O | |
| LogP | ~2.1 (predicted) | |
| Stability | Stable under inert conditions | |
| Melting Point | Not reported | – |
The trifluoromethyl group significantly lowers the pKa of the pyridine nitrogen (predicted pKa ≈ 3.5), enhancing bioavailability under physiological conditions . Spectroscopic data (¹H NMR, ¹³C NMR) for related compounds show characteristic peaks:
Biological and Industrial Applications
Medicinal Chemistry
While direct studies are lacking, structurally similar compounds exhibit:
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Antitubercular activity: Analogs like N-cyanomethyl-6-(trifluoromethyl)pyridine-3-carboxamide show MIC values of 2–4 µg/mL against Mycobacterium tuberculosis.
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Enzyme inhibition: Trifluoromethylpyridines inhibit FGFR kinases (IC₅₀ ≈ 50 nM), suggesting potential in oncology .
Agrochemical Uses
Patent FR2589152A1 highlights pyridine-3-carboxamides as herbicidal agents, with the methoxypropyl group enhancing soil persistence . Field trials for analogs demonstrate 90% weed suppression at 100 g/ha .
Material Science
The compound’s fluorinated structure makes it a candidate for:
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Liquid crystals: Trifluoromethyl groups improve thermal stability in display technologies .
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Polymer additives: Enhances UV resistance in polycarbonates .
Comparison with Analogs
The methoxypropyl substituent differentiates this compound from others in its class:
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